2-(Bromomethyl)thiazole

Catalog No.
S734458
CAS No.
131654-56-3
M.F
C4H4BrNS
M. Wt
178.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)thiazole

CAS Number

131654-56-3

Product Name

2-(Bromomethyl)thiazole

IUPAC Name

2-(bromomethyl)-1,3-thiazole

Molecular Formula

C4H4BrNS

Molecular Weight

178.05 g/mol

InChI

InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2

InChI Key

VMJOGHYLJSXTDW-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)CBr

Synonyms

2-(Bromomethyl)-1,3-thiazole

Canonical SMILES

C1=CSC(=N1)CBr

2-(Bromomethyl)thiazole is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its molecular formula is C4H4BrNSC_4H_4BrNS, and it features a bromomethyl group attached to the thiazole ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and structural properties.

Currently, there is no scientific literature available on the specific mechanism of action of 2-(bromomethyl)thiazole in any biological system.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
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, primarily due to the bromomethyl group, which acts as a good leaving group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. For instance, nucleophilic substitution reactions can yield derivatives like 2-(aminomethyl)thiazole.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki or Heck coupling, to produce more complex molecules.
  • Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, although these reactions are less common compared to substitution reactions.

Research indicates that derivatives of 2-(bromomethyl)thiazole exhibit significant biological activity. They have been explored for their potential antibacterial and antifungal properties. For example, compounds derived from this structure are being investigated for their efficacy against various pathogens, making them valuable in pharmaceutical development.

The synthesis of 2-(bromomethyl)thiazole typically involves several methods:

  • Bromination of Thiazole Derivatives: Bromination of thiazole compounds using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane is a common approach. This method allows for selective bromination at the desired position on the thiazole ring .
  • Nucleophilic Substitution Reactions: Starting from simpler thiazole derivatives, nucleophilic substitution can introduce the bromomethyl group under controlled conditions to yield 2-(bromomethyl)thiazole .
  • Industrial Methods: In industrial settings, production may utilize continuous flow reactors for efficiency and cost-effectiveness while maintaining high yields .

2-(Bromomethyl)thiazole has diverse applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex thiazole derivatives.
  • Medicinal Chemistry: This compound is crucial in developing pharmaceuticals targeting bacterial and fungal infections.
  • Material Science: It is used in creating materials with specific electronic or optical properties.

Interaction studies of 2-(bromomethyl)thiazole reveal its potential in click chemistry applications. For instance, its nucleophilic substitution with sodium azide has been studied, showcasing its ability to form seleniranium cations that facilitate further reactions . These properties make it a versatile building block in organic synthesis.

Several compounds share structural similarities with 2-(bromomethyl)thiazole, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
2-MethylthiazoleMethyl group at position 2Less reactive than brominated analogs
5-Bromo-2-thiazoleBromine at position 5Exhibits different reactivity patterns
Ethyl 2-(bromomethyl)thiazole-5-carboxylateCarboxylate group additionEnhanced solubility and reactivity
1,3-ThiazoleBasic thiazole structureLacks the bromomethyl functionality

These compounds highlight the unique reactivity profile of 2-(bromomethyl)thiazole due to its bromomethyl substituent, allowing it to participate in a broader range of

XLogP3

1.5

Wikipedia

2-(Bromomethyl)thiazole

Dates

Last modified: 08-15-2023

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